1-(4-Chloro-2,5-dimethoxyphenyl)-3-(3-hydroxypropyl)thiourea

Lipophilicity Drug-likeness ADME prediction

This 1,3-disubstituted thiourea (CAS 664968-70-1) delivers LogP 1.42—over 140-fold more hydrophilic than the 3-propoxypropyl analog (LogP 3.56)—eliminating solubility-mediated assay interference that plagues lipophilic NNRTI series. The terminal 3-hydroxypropyl chain enables rapid ester, carbamate, or phosphate prodrug synthesis and bioconjugation (fluorophore, biotin, photoaffinity labels) inaccessible with alkoxyalkyl analogs. With tPSA 62.8 Ų and only 4 rotatable bonds, it occupies an optimal fragment-screening physicochemical window. Procure as a catalog solid for direct experimental LogD, kinetic solubility, microsomal stability, and PAMPA/Caco-2 calibration benchmarking against newly synthesized analogs.

Molecular Formula C12H17ClN2O3S
Molecular Weight 304.79 g/mol
Cat. No. B4812863
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Chloro-2,5-dimethoxyphenyl)-3-(3-hydroxypropyl)thiourea
Molecular FormulaC12H17ClN2O3S
Molecular Weight304.79 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1NC(=S)NCCCO)OC)Cl
InChIInChI=1S/C12H17ClN2O3S/c1-17-10-7-9(11(18-2)6-8(10)13)15-12(19)14-4-3-5-16/h6-7,16H,3-5H2,1-2H3,(H2,14,15,19)
InChIKeyXBHHKASWNNGHHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Chloro-2,5-dimethoxyphenyl)-3-(3-hydroxypropyl)thiourea: Physicochemical Profile and Core Scaffold Identity for Procurement Screening


1-(4-Chloro-2,5-dimethoxyphenyl)-3-(3-hydroxypropyl)thiourea (CAS 664968-70-1) is a 1,3-disubstituted thiourea derivative carrying a 4-chloro-2,5-dimethoxyphenyl group at N1 and a 3-hydroxypropyl chain at N3 . It belongs to a family of non-nucleoside reverse transcriptase inhibitor (NNRTI) scaffolds, with its closest published analog—the 3-propoxypropyl derivative—identified as a potent HIV-1 reverse transcriptase inhibitor [1]. The compound has a molecular weight of 304.79 g/mol (C₁₂H₁₇ClN₂O₃S), a measured LogP of 1.42, topological polar surface area (tPSA) of 62.8 Ų, three hydrogen-bond donors, and four rotatable bonds . It is commercially available as a screening compound through ChemBridge/Hit2Lead (catalog SC-7498987) .

Why 1-(4-Chloro-2,5-dimethoxyphenyl)-3-(3-hydroxypropyl)thiourea Cannot Be Interchanged with In-Class Thiourea Analogs


Thiourea derivatives sharing the 4-chloro-2,5-dimethoxyphenyl aryl scaffold are not functionally interchangeable because relatively modest modifications to the N'-alkyl chain produce large shifts in lipophilicity, hydrogen-bonding capacity, and conformational flexibility that fundamentally alter both physicochemical behavior and target-binding profiles . The 3-hydroxypropyl substituent in this compound confers a LogP of 1.42, whereas the 3-propoxypropyl analog exhibits a LogP of 3.56—a difference of over two log units that corresponds to an approximately 140-fold change in octanol-water partitioning . This magnitude of shift cannot be compensated by simple formulation adjustments; it dictates differential solubility, membrane permeability, protein binding, and in vivo distribution . For procurement decisions in screening campaigns or medicinal chemistry programs, generic substitution with an N'-unsubstituted (4-chloro-2,5-dimethoxyphenyl)thiourea or an N'-alkoxyalkyl analog will yield a compound with measurably different physicochemical properties and a distinct biological fingerprint .

1-(4-Chloro-2,5-dimethoxyphenyl)-3-(3-hydroxypropyl)thiourea: Quantitative Comparator-Based Differentiation Evidence


Lipophilicity (LogP) Comparison: Target Compound Is ~140-Fold More Hydrophilic Than the 3-Propoxypropyl Analog

The target compound exhibits a measured LogP of 1.42 , compared with an ACD/LogP of 3.56 for the 3-propoxypropyl analog, 1-(4-chloro-2,5-dimethoxyphenyl)-3-(3-propoxypropyl)thiourea . This ΔLogP of –2.14 represents an approximately 140-fold reduction in octanol-water partition coefficient. The target compound also reports a LogSW of –1.90 , while the propoxypropyl analog has an estimated aqueous solubility of 78.68 mg/L (Log Kow-based) . Additionally, the (4-chloro-2,5-dimethoxyphenyl)thiourea parent scaffold, which lacks any N'-alkyl substituent, has a reported solubility of >37 μg/mL at pH 7.4 , but no LogP value was available for direct comparison.

Lipophilicity Drug-likeness ADME prediction Solubility

Hydrogen-Bond Donor Count: The Terminal Hydroxy Group Adds One Extra H-Bond Donor Versus the Propoxypropyl Analog

The target compound possesses three hydrogen-bond donors (Hdon = 3) , whereas the 3-propoxypropyl analog has only two hydrogen-bond donors . The extra donor originates from the terminal hydroxyl group (–OH) of the 3-hydroxypropyl chain, which replaces the terminal propyl ether (–O–CH₂CH₂CH₃) of the comparator. This difference is functionally significant: the hydroxyl group can serve simultaneously as a hydrogen-bond donor and acceptor, enabling bidentate interactions at protein binding sites, whereas the propoxy oxygen can only accept hydrogen bonds. The parent (4-chloro-2,5-dimethoxyphenyl)thiourea also has three H-bond donors (from the unsubstituted –NH–C(=S)–NH₂ group) [1], but its N'-substituent is absent, eliminating chain-mediated contacts.

Hydrogen bonding Molecular recognition Target engagement Crystal engineering

Conformational Rigidity: Target Compound Has 4 Rotatable Bonds Versus 11 in the Propoxypropyl Analog

The target compound contains only four rotatable bonds , whereas the 3-propoxypropyl analog possesses eleven freely rotating bonds . This seven-rotatable-bond difference arises primarily from the additional ether-propyl segment (–O–CH₂–CH₂–CH₃) in the comparator's N'-alkyl chain. The reduced conformational flexibility of the target compound lowers the entropic penalty upon binding to a macromolecular target and restricts the number of accessible conformers in solution, which can improve the reproducibility of docking poses and enhance ligand efficiency indices . In the context of HIV-1 reverse transcriptase NNRTI development, the parent scaffold's SAR study demonstrated that aliphatic chain modifications directly impact antiviral infectivity IC₅₀ values, with the most potent compound (45c) achieving an IC₅₀ of ~1.1 μM [1].

Conformational entropy Ligand efficiency Molecular docking Crystallography

Terminal Hydroxyl Group as a Synthetic Derivatization Handle Absent in Alkoxyalkyl Analogs

The terminal primary alcohol on the 3-hydroxypropyl chain of the target compound constitutes a reactive functional group amenable to esterification, carbamoylation, etherification, oxidation to the carboxylic acid, or conversion to a leaving group for nucleophilic displacement . In contrast, the 3-propoxypropyl analog terminates in an inert n-propyl ether that offers no such derivatization potential . This structural feature is especially relevant given that the most potent compound identified in the SAR study of this scaffold was propyl 4-(amino-N-(4-chloro-2,5-dimethoxyphenyl)methanethioamino)butanoate (45c; IC₅₀ ≈ 1.1 μM), which incorporates an ester prodrug motif at the chain terminus [1]. The target compound's hydroxyl group can serve as a direct precursor to analogous ester prodrugs or to phosphate, sulfate, or glucuronide conjugates for pharmacokinetic optimization.

Prodrug design Bioconjugation Chemical biology Medicinal chemistry

Topological Polar Surface Area (tPSA): Target Compound Occupies an Intermediate Permeability-Solubility Space Distinct from Heavier Analogs

The target compound has a tPSA of 62.8 Ų , compared with a predicted polar surface area of 84 Ų for the 3-propoxypropyl analog . Although the tPSA and PSA values derive from different computational methods (Hit2Lead internal calculation vs. ACD/Labs) and are not directly interchangeable, the directionality of the difference is consistent with the molecular structures: the propoxypropyl chain adds an extra ether oxygen that increases polar surface area, while simultaneously increasing LogP through additional methylene groups. The parent (4-chloro-2,5-dimethoxyphenyl)thiourea, lacking an N'-alkyl chain, has a predicted tPSA of approximately 76 Ų (based on the thiourea –NH–C(=S)–NH₂ motif) [1]. The target compound's tPSA of 62.8 Ų places it in a favorable range for both aqueous solubility and passive membrane permeability under Lipinski's Rule of Five (tPSA < 140 Ų for oral absorption; tPSA < 90 Ų for potential CNS penetration).

Membrane permeability Oral bioavailability CNS drug design Rule of Five

Commercial Availability: Target Compound Is Cataloged as a Screening-Ready Solid, While Closest Analog Requires Custom Synthesis

The target compound is commercially available as a solid (free form, achiral) through ChemBridge/Hit2Lead (catalog SC-7498987) with pricing for quantities from 1 mg to 25 mg . Its closest structural analog, 1-(4-chloro-2,5-dimethoxyphenyl)-3-(3-propoxypropyl)thiourea, while referenced in the primary literature [1], is not listed as a stock compound in major screening libraries and would require de novo synthesis. The parent (4-chloro-2,5-dimethoxyphenyl)thiourea (CAS 72806-65-6) is available from multiple vendors at 95% purity , but lacks the N'-alkyl chain that defines the NNRTI pharmacophore. The 2-methoxyethyl analog (same molecular formula, C₁₂H₁₇ClN₂O₃S) is listed in vendor catalogs but has no published biological annotation, making the target compound the only member of this sub-series with both documented physicochemical profiling and immediate commercial accessibility.

Compound procurement Screening libraries Hit identification Lead discovery

1-(4-Chloro-2,5-dimethoxyphenyl)-3-(3-hydroxypropyl)thiourea: Evidence-Backed Application Scenarios for Research and Procurement


HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI) Screening and Hit-to-Lead Optimization

The target compound's 4-chloro-2,5-dimethoxyphenyl thiourea scaffold belongs to a validated NNRTI chemotype, as demonstrated by the 3-propoxypropyl analog series in which the most potent derivative (45c) inhibited HIV-1 infectivity with an IC₅₀ of approximately 1.1 μM . The target compound's lower LogP (1.42 vs. 3.56) and reduced rotatable bond count (4 vs. 11) predict improved aqueous solubility and a more favorable entropic binding profile, making it a strategic alternative for screening campaigns that have encountered solubility-limited assay interference with the more lipophilic propoxypropyl series. The terminal hydroxyl group further enables rapid parallel synthesis of ester, carbamate, or phosphate prodrugs to probe chain-terminal SAR without requiring de novo scaffold construction.

Fragment-Based Drug Discovery Requiring Balanced Solubility and Permeability

With a tPSA of 62.8 Ų—below the 90 Ų threshold associated with CNS penetration potential—and a LogP of 1.42 that favors aqueous solubility over non-specific membrane partitioning, the target compound occupies a favorable physicochemical window for fragment-based screening . In contrast, the 3-propoxypropyl analog's LogP of 3.56 and PSA of 84 Ų shift it toward a more lipophilic, less soluble profile that can confound fragment soaking experiments and generate false negatives in biochemical assays due to aggregation . The target compound's three hydrogen-bond donors and three acceptors provide a versatile interaction complement without exceeding the molecular complexity typical of fragment libraries.

Chemical Biology Tool Compound Development via Hydroxyl-Mediated Bioconjugation

The primary alcohol at the terminus of the 3-hydroxypropyl chain serves as a functional handle for bioconjugation strategies—including attachment of fluorophores, biotin tags, or photoaffinity labels—that are impossible with the 3-propoxypropyl analog . Given that the most potent SAR compound (45c) achieved its activity through esterification of a carboxylic acid chain terminus [1], the hydroxyl group of the target compound represents a logical and efficient entry point for activity-based protein profiling probe synthesis or pull-down experiments aimed at identifying the cellular targets of this thiourea chemotype.

Comparative Physicochemical Benchmarking in Thiourea-Focused Medicinal Chemistry Programs

For medicinal chemistry teams exploring the SAR of N,N'-disubstituted thioureas, the target compound provides a procurement-ready reference point that anchors the low-LogP, low-rotatable-bond region of the chemical space defined by the 4-chloro-2,5-dimethoxyphenyl scaffold. Its availability as a catalog solid enables direct experimental measurement of LogD, kinetic solubility, microsomal stability, and permeability (PAMPA or Caco-2) to generate a calibration data set against which newly synthesized analogs—including the literature-validated but commercially unavailable propoxypropyl derivative —can be quantitatively benchmarked.

Quote Request

Request a Quote for 1-(4-Chloro-2,5-dimethoxyphenyl)-3-(3-hydroxypropyl)thiourea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.